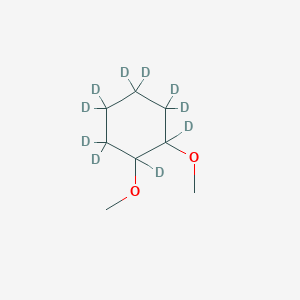
1,2-Dimethoxybenzene-D10
Vue d'ensemble
Description
1,2-Dimethoxybenzene-D10, also known as DMF-D10, is a deuterated form of 1,2-Dimethoxybenzene . It is an isotopically labeled research compound . It is a colorless liquid, with a pleasant odor and slight solubility in water . It is the dimethyl ether derived from pyrocatechol .
Molecular Structure Analysis
The molecular formula of 1,2-Dimethoxybenzene-D10 is C8H16O2. The molecular weight is 154.27 g/mol. The structure of 1,2-Dimethoxybenzene-D10 is similar to that of 1,2-Dimethoxybenzene .
Physical And Chemical Properties Analysis
1,2-Dimethoxybenzene-D10 has a molecular weight of 154.27 g/mol. The physical and chemical properties of its non-deuterated form, 1,2-Dimethoxybenzene, include a melting point of 22–23 °C, a boiling point of 206–207 °C, and a density of 1.084 g/cm3 .
Applications De Recherche Scientifique
Intramolecular Electron Transfer
A study by Wartini et al. (1998) explored radical cations with two terminal 1,4-dimethoxybenzene units. These compounds showed substantial intramolecular electronic interaction, providing insights into electron transfer mechanisms.
Conformational Equilibrium
Research by Dutkiewicz (1994) studied the conformational equilibrium of 1,2-dimethoxybenzene in benzene solutions. This helped understand molecular conformations and their impact on physical properties.
Redox Shuttle Stability
A 2010 study by Zhang et al. synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene as a redox shuttle for lithium-ion batteries. This study contributed to battery safety and efficiency.
Methylation Processes
Lui et al. (2016) Lui et al. (2016) focused on methylation with dimethyl carbonate of dihydroxybenzene derivatives, including 1,2-dimethoxybenzene, for lignin depolymerization. This is significant in the field of green chemistry and materials science.
Molecular Structure Studies
In 2010, Dorofeeva et al. studied the molecular structure and conformational properties of 1,3-dimethoxybenzene, contributing to the understanding of molecular geometry and electronic properties.
Comparative Studies for Battery Protection
Studies like Moshuchak et al. (2007) compared different dimethoxybenzene derivatives for their effectiveness in overcharge protection of lithium-ion batteries, highlighting their importance in battery technology.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decadeuterio-5,6-dimethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGBGTJQKZSUTQ-UPEVGZBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])OC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxybenzene-D10 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



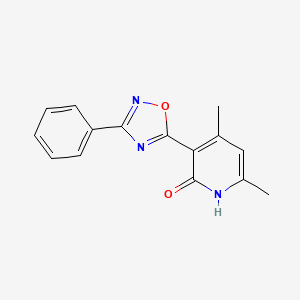

![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)
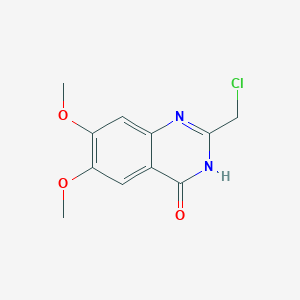
![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)

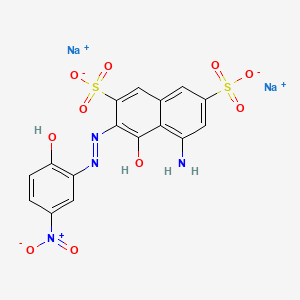
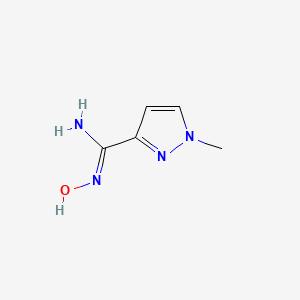
![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)